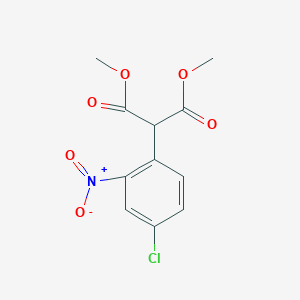

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

Vue d'ensemble

Description

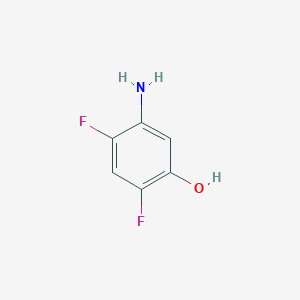

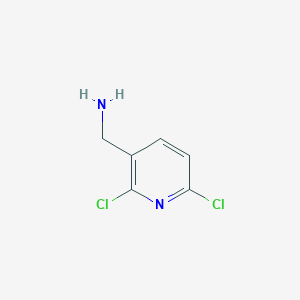

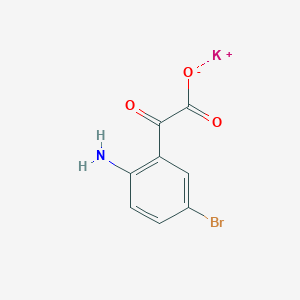

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a chemical compound with the molecular formula C11H10ClNO6 . It has a molecular weight of 287.65 . The IUPAC name for this compound is dimethyl 2-(2-chloro-4-nitrophenyl)malonate .

Molecular Structure Analysis

The InChI code for Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is 1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 387.1±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The compound has a molar refractivity of 64.7±0.3 cm3 . It has 7 H bond acceptors and 0 H bond donors .Applications De Recherche Scientifique

Synthesis and Molecular Structure

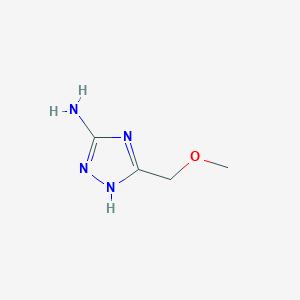

Dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate, a derivative of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate, has been synthesized and its molecular structure studied using NMR, single crystal X-ray diffraction, and ab initio calculations. This research highlights the compound's unique structural characteristics, including its pyrazole and phenyl rings, which are not in the same plane, and the presence of monohydration in its structure, demonstrating its potential for complex molecular engineering (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Proton Transfer Reactions

The compound has been studied for its behavior in proton transfer reactions with N-bases in polar aprotic solvents. These studies provide insights into the mechanisms of proton transfer reactions, which are crucial for understanding chemical reactivity and designing synthesis pathways for new compounds (Schroeder, Leska, Bartl, Różalski, & Brzeziński, 1999).

Intermediates in Synthesis

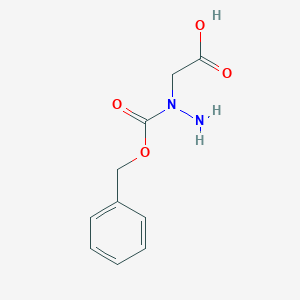

This compound serves as an intermediate in the synthesis of chrysanthemic acid, demonstrating its utility in the production of complex organic molecules. The research on three intermediates in this synthesis pathway underscores its importance in organic synthesis, offering pathways to synthesize agriculturally and pharmaceutically relevant compounds (Baudoux, Norberg, Provins, Froidbise, Krief, & Evrard, 1998).

Novel Applications in Treatment and Analysis

A novel application in the synthesis and characterization of a boronated metallophthalocyanine for Boron Neutron Capture Therapy (BNCT) highlights the compound's potential in medical treatments. The research details the synthesis of a water-soluble boronated phthalocyanine, suggesting its utility as a tumor-seeking boron delivery agent for BNCT, a promising cancer treatment method (Kahl & Li, 1996).

Safety And Hazards

Propriétés

IUPAC Name |

dimethyl 2-(4-chloro-2-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQGJNNDVKLNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369447 | |

| Record name | dimethyl 2-(4-chloro-2-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | |

CAS RN |

147124-32-1 | |

| Record name | dimethyl 2-(4-chloro-2-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)

![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)

![(1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl 6-methyl ester](/img/structure/B169711.png)